molecular formula C14H8ClNO2S B3040616 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate CAS No. 219928-57-1

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Cat. No.: B3040616
CAS No.: 219928-57-1
M. Wt: 289.7 g/mol
InChI Key: MJUROXWMOSFAGX-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological and chemical properties. The structure of this compound includes a benzo[b]thiophene ring fused with a pyridine ring and a carboxylate group, making it a unique and versatile molecule in various scientific fields .

Scientific Research Applications

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloropyridine with benzo[b]thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of various substituted pyridyl benzo[b]thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxamide
  • 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylic acid
  • 2-Chloro-3-pyridyl benzo[b]thiophene-2-sulfonate

Uniqueness

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is unique due to its specific structural features, such as the presence of a carboxylate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-chloropyridin-3-yl) 1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-10(5-3-7-16-13)18-14(17)12-8-9-4-1-2-6-11(9)19-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUROXWMOSFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)OC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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